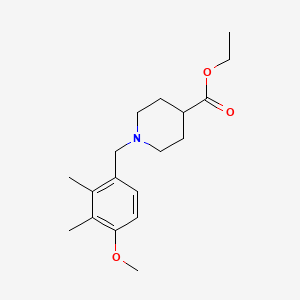![molecular formula C17H27N3O3 B5670067 1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5670067.png)
1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-(2-methoxyethyl)-3-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The compound's synthesis involves stereoisomeric separation and intricate organic reactions. Muto et al. (1988) detailed the synthesis and pharmacological activity of closely related stereoisomers, demonstrating the significance of stereochemistry in the biological activity of such compounds (Muto, Kuroda, Kawato, Karasawa, Kubo, & Nakamizo, 1988).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like crystallography, highlighting the importance of molecular conformation in determining physical and chemical properties. For instance, Low et al. (1996) detailed the molecular conformation of a structurally similar compound, emphasizing the role of intramolecular hydrogen bonding (Low, Ferguson, Cobo, Nogueras, & Sánchez, 1996).
Chemical Reactions and Properties
The chemical reactivity of such molecules involves nucleophilic substitutions and interactions with various nucleophiles, as detailed by Sekiguchi, Suzuki, and Hosokawa (1989), who explored aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalenes with various amines (Sekiguchi, Suzuki, & Hosokawa, 1989).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure play a crucial role in the utility of the compound. Yang (2007) synthesized and characterized similar Schiff base compounds, providing insights into the crystal structures that influence the physical properties of such molecules (Yang, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure and stereochemistry. Wijtmans et al. (2004) reported on the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, highlighting the antioxidant properties of these compounds, which are closely related to the chemical properties of the compound (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
properties
IUPAC Name |
1-[[6-(dimethylamino)pyridin-3-yl]methyl]-3-(2-methoxyethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-19(2)15-6-5-14(11-18-15)12-20-9-4-7-17(13-20,16(21)22)8-10-23-3/h5-6,11H,4,7-10,12-13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXXOQUTKKMUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CN2CCCC(C2)(CCOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-6-{4-[(2-morpholinylmethyl)amino]-1-piperidinyl}-2-pyrimidinamine dihydrochloride](/img/structure/B5669986.png)
![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-pyrazinecarboxamide](/img/structure/B5669992.png)
![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5669997.png)
![1-[2-(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5670009.png)
![4-piperidin-3-yl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5670015.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5670020.png)
![5-methyl-1'-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5670027.png)
![2-[(3-bromophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5670035.png)
![N-{4-[6-(1-hydroxyethyl)pyridin-2-yl]phenyl}-N'-isopropylurea](/img/structure/B5670042.png)
![ethyl 4-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}benzoate](/img/structure/B5670063.png)
![1-methyl-2-oxo-8-(2-pyrimidinylmethyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5670071.png)


